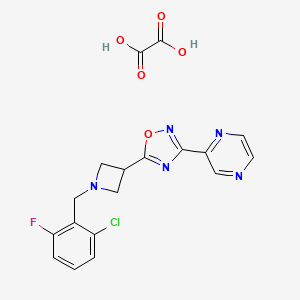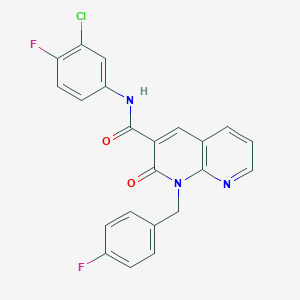
2,2,2-トリフルオロ-1-(5-メチル-1,3-オキサゾール-2-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol is a fluorinated organic compound that features a trifluoromethyl group and an oxazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its high stability and reactivity, which are essential for its use in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol has several scientific research applications:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific studies, it’s difficult to say how “2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol” interacts with its targets. The trifluoroethanol group could potentially form hydrogen bonds with its target, influencing the activity of the target .
Biochemical Pathways
Trifluoroethanol is known to be used in biochemical experiments to stabilize alpha helix .
Pharmacokinetics
Trifluoroethanol is a small, polar molecule that is miscible in water, which could influence its absorption and distribution .
Action Environment
The action, efficacy, and stability of “2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates, which has been extensively studied and optimized . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoroacetic acid, while substitution reactions can produce a wide range of functionalized derivatives.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar chemical properties but lacking the oxazole ring.
2,2,2-Trifluoro-1-methoxyethanol: Another fluorinated compound with a methoxy group instead of the oxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol is unique due to the combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its simpler counterparts.
特性
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2,4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLSUYMHREDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2409793.png)

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
![2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2409802.png)

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)





